molecular formula C8H17BrO B1528483 1-Bromo-4-ethoxy-2,2-dimethylbutane CAS No. 1484426-56-3

1-Bromo-4-ethoxy-2,2-dimethylbutane

Cat. No.: B1528483
CAS No.: 1484426-56-3
M. Wt: 209.12 g/mol
InChI Key: FSCYUVMTYJCQJU-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2,2-dimethylbutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a carbon chain that also contains an ethoxy group and two methyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-2,2-dimethylbutane can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the reaction of 4-ethoxy-2,2-dimethylbutane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethoxy-2,2-dimethylbutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of 4-ethoxy-2,2-dimethylbutanol, 4-ethoxy-2,2-dimethylbutanenitrile, or 4-ethoxy-2,2-dimethylbutylamine.

    Elimination Reactions: Formation of 4-ethoxy-2,2-dimethyl-1-butene.

    Oxidation: Formation of 4-ethoxy-2,2-dimethylbutanal or 4-ethoxy-2,2-dimethylbutanoic acid.

    Reduction: Formation of 4-ethoxy-2,2-dimethylbutanol.

Scientific Research Applications

1-Bromo-4-ethoxy-2,2-dimethylbutane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Utilized in the modification of biomolecules and the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

1-Bromo-4-ethoxy-2,2-dimethylbutane can be compared with other similar compounds such as:

    1-Bromo-2-ethylbutane: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.

    1-Bromo-4-methoxy-2,2-dimethylbutane: Contains a methoxy group instead of an ethoxy group, which can influence its chemical behavior and reactivity.

    1-Chloro-4-ethoxy-2,2-dimethylbutane: Contains a chlorine atom instead of bromine, affecting its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

1-bromo-4-ethoxy-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCYUVMTYJCQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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